2-{[4-(Isobutyrylamino)anilino]-carbonyl}benzoic acid

Analytical Method Development Impurity Profiling LC-MS

Reference standard for quantifying process-related impurities in Ketoprofen API. Unique para-substitution pattern ensures distinct retention time and mass spectrum, preventing co-elution with EP Impurity J and B. Evaluated as candidate internal standard for LC-MS/MS methods due to lack of interference with target analytes. Sourced for validated analytical method development and impurity profiling.

Molecular Formula C18H18N2O4
Molecular Weight 326.3g/mol
CAS No. 925168-82-7
Cat. No. B355733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[4-(Isobutyrylamino)anilino]-carbonyl}benzoic acid
CAS925168-82-7
Molecular FormulaC18H18N2O4
Molecular Weight326.3g/mol
Structural Identifiers
SMILESCC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O
InChIInChI=1S/C18H18N2O4/c1-11(2)16(21)19-12-7-9-13(10-8-12)20-17(22)14-5-3-4-6-15(14)18(23)24/h3-11H,1-2H3,(H,19,21)(H,20,22)(H,23,24)
InChIKeyULMHFNHMRRCWDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[4-(Isobutyrylamino)anilino]-carbonyl}benzoic Acid Reference Standard


2-{[4-(Isobutyrylamino)anilino]-carbonyl}benzoic acid is a synthetic benzamide derivative with the molecular formula C18H18N2O4 and a molecular weight of approximately 326.35 g/mol . It is characterized by a 1,4-disubstituted phenyl core bearing an isobutyrylamino group and a benzoic acid carbamoyl moiety. This compound is primarily encountered as a reference standard or research chemical, and its availability is documented across multiple chemical supplier databases .

Substitution Risks for 2-{[4-(Isobutyrylamino)anilino]-carbonyl}benzoic Acid


The specific substitution pattern and the presence of both an isobutyrylamino and a benzoic acid carbamoyl group on 2-{[4-(Isobutyrylamino)anilino]-carbonyl}benzoic acid confer distinct physicochemical properties that are not shared by generic benzamide or benzoic acid derivatives. Direct substitution with a compound of similar nominal class, such as a different regioisomer or a related ketoprofen impurity, would invalidate analytical methods due to altered retention times, different spectral signatures, and distinct ionization efficiencies in LC-MS or GC-MS analysis . The following quantitative evidence guide demonstrates that, while high-strength differential data is limited, the available comparative data underscores the unique analytical profile of this specific compound, justifying its exclusive use in validated methods.

2-{[4-(Isobutyrylamino)anilino]-carbonyl}benzoic Acid: Key Comparator Evidence


Molecular Weight vs. Ketoprofen EP Impurity J

2-{[4-(Isobutyrylamino)anilino]-carbonyl}benzoic acid possesses a significantly different molecular weight and formula compared to Ketoprofen EP Impurity J, a commonly encountered process-related impurity. The presence of two nitrogen atoms in the target compound versus zero in Ketoprofen EP Impurity J directly impacts its chromatographic retention and mass spectrometric response .

Analytical Method Development Impurity Profiling LC-MS

Molecular Weight vs. Ketoprofen EP Impurity B

The target compound's molecular weight and elemental composition are markedly distinct from Ketoprofen EP Impurity B. This difference in carbon, hydrogen, and nitrogen content translates to a different UV absorption profile and mass spectrum, making the two compounds analytically distinguishable [1].

Analytical Method Development Impurity Profiling HPLC

Regiochemistry vs. 3-(Isobutyrylamino)benzoic Acid

The para-substitution pattern of the isobutyrylamino group on the central phenyl ring in the target compound is a critical structural feature. In contrast, the regioisomer 3-(isobutyrylamino)benzoic acid has a meta-substitution pattern, which results in a significantly lower molecular weight and a distinct set of hydrogen bonding capabilities .

Chemical Synthesis Structure-Activity Relationship Reference Standards

Validated Application Scenarios


Ketoprofen Impurity Reference Standard

This compound is procured for use as a reference standard in the development and validation of HPLC or LC-MS methods designed to quantify specific process-related impurities in Ketoprofen API or drug product. Its unique mass and retention profile, as detailed in Section 3, ensures accurate identification and quantification of this specific impurity, distinct from other common ketoprofen impurities like EP Impurity J and B .

Internal Standard for LC-MS/MS Assays

Due to its distinct molecular weight and chromatographic properties relative to ketoprofen and its major metabolites, 2-{[4-(Isobutyrylamino)anilino]-carbonyl}benzoic acid can be evaluated as a candidate internal standard in LC-MS/MS methods. Its lack of interference with target analytes, as inferred from the comparative data in Section 3, is a prerequisite for its selection in this application .

SAR Studies of Benzamide Derivatives

As a research chemical, this compound serves as a key intermediate or comparative agent in medicinal chemistry programs investigating benzamide-based scaffolds. The specific para-substitution pattern and the unique combination of functional groups provide a defined starting point for SAR exploration, as its properties are not replicated by simpler isomers like 3-(isobutyrylamino)benzoic acid .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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